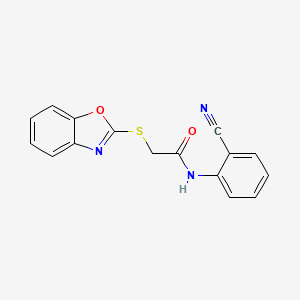![molecular formula C20H19N3O3S2 B11543851 N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11543851.png)
N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[2-(モルホリン-4-イル)-2-オキソエチル]スルファニル}-1,3-ベンゾチアゾール-6-イル)ベンザミドは、そのユニークな化学構造と様々な科学分野における潜在的な用途により注目を集めている複雑な有機化合物です。この化合物は、スルファニル橋を介してモルホリン部分に結合したベンゾチアゾール環に結合したベンザミド基を特徴としています。
準備方法
合成経路と反応条件
N-(2-{[2-(モルホリン-4-イル)-2-オキソエチル]スルファニル}-1,3-ベンゾチアゾール-6-イル)ベンザミドの合成は、通常、複数段階の有機反応を伴います。このプロセスは、ベンゾチアゾール環の調製から始まり、続いてモルホリン部分とベンザミド基の導入が行われます。これらの反応で使用される一般的な試薬には、塩化チオニル、モルホリン、塩化ベンゾイルがあります。反応条件は、しばしば制御された温度とジクロロメタンやエタノールなどの溶媒の使用を必要とします。
工業生産方法
この化合物の工業生産は、同様の合成経路をより大規模に行う場合があります。このプロセスは、収率と純度の向上に向けて最適化されており、一貫性と効率を確保するために、多くの場合、連続フロー反応器と自動システムを採用しています。
化学反応の分析
反応の種類
N-(2-{[2-(モルホリン-4-イル)-2-オキソエチル]スルファニル}-1,3-ベンゾチアゾール-6-イル)ベンザミドは、以下を含む様々な化学反応を起こします。
酸化: この反応は、追加の官能基を導入したり、既存の官能基を変更したりできます。
還元: この反応は、特定の官能基を還元し、化合物の特性を変更できます。
置換: この反応は、1つの官能基を別の官能基に置換することができ、化合物の活性を高める可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤が含まれます。条件は、多くの場合、所望の変換を促進するために、特定の温度、pHレベル、溶媒を伴います。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります。置換反応は、異なる官能基を持つ広範囲の誘導体を生じさせる可能性があります。
科学的研究の応用
N-(2-{[2-(モルホリン-4-イル)-2-オキソエチル]スルファニル}-1,3-ベンゾチアゾール-6-イル)ベンザミドは、以下を含む科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生化学プローブや阻害剤としての可能性について調査されています。
医学: 様々な疾患の治療における治療の可能性について探求されています。
工業: 新素材や化学プロセスの開発に利用されています。
作用機序
N-(2-{[2-(モルホリン-4-イル)-2-オキソエチル]スルファニル}-1,3-ベンゾチアゾール-6-イル)ベンザミドの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素または受容体に結合してその活性を調節し、様々な生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用コンテキストによって異なります。
類似の化合物との比較
類似の化合物
- 3-メトキシ-N-(2-{[2-(モルホリン-4-イル)-2-オキソエチル]スルファニル}-1,3-ベンゾチアゾール-6-イル)ベンザミド
- 6-エトキシ-4-N-(2-モルホリン-4-イルエチル)-2-N-プロパン-2-イル-1,3,5-トリアジン-2,4-ジアミン
独自性
N-(2-{[2-(モルホリン-4-イル)-2-オキソエチル]スルファニル}-1,3-ベンゾチアゾール-6-イル)ベンザミドは、官能基と構造の特徴の特定の組み合わせによりユニークです。
類似化合物との比較
Similar Compounds
- 3-methoxy-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
- 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Uniqueness
N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C20H19N3O3S2 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
N-[2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C20H19N3O3S2/c24-18(23-8-10-26-11-9-23)13-27-20-22-16-7-6-15(12-17(16)28-20)21-19(25)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,25) |
InChIキー |
JCTLLFIDLWMOMN-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-Dichlorophenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11543774.png)
![N-[(E)-(5-bromothiophen-2-yl)methylidene]-2,4-dimethylaniline](/img/structure/B11543776.png)
![2-(4-Bromonaphthalen-1-YL)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11543777.png)
![4-({(E)-[2-methoxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11543783.png)
![2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11543784.png)

methanone](/img/structure/B11543811.png)
![3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11543819.png)
![2,4-dibromo-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol](/img/structure/B11543833.png)
![2-hydroxy-2,2-bis(3-methylphenyl)-N'-[(Z)-phenyl(pyridin-3-yl)methylidene]acetohydrazide](/img/structure/B11543841.png)
![4-(1,3-benzothiazol-2-yl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B11543845.png)
![2-Amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11543866.png)
![2-bromo-3,4-dimethyl-6-[(E)-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11543869.png)
